molecular formula C32H33N5O4 B586542 (1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol CAS No. 142217-77-4

(1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol

Cat. No.: B586542
CAS No.: 142217-77-4
M. Wt: 551.647
InChI Key: SYPCZZWUNIHLBU-COROXYKFSA-N
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Description

(1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol is a useful research compound. Its molecular formula is C32H33N5O4 and its molecular weight is 551.647. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthetic Applications

Compounds with similar structural features have been extensively studied for their synthetic applications and chemical transformations. For instance, the development of novel antineoplastic agents through the exploration of benzylidene-4-piperidones demonstrates the potential of such compounds in drug synthesis and development, highlighting the importance of structure-activity relationships and drug delivery systems for anticancer drug candidates (Hossain et al., 2020). Similarly, studies on benzoxathiin derivatives and their pharmacological potential underscore the significance of heterocyclic compounds in medicinal chemistry, emphasizing the need for further research into their chemical properties and biological activities (Hryhoriv et al., 2021).

Biological Activity and Drug Development

Research on bioactive compounds, such as furanyl- or thienyl-substituted nucleobases and nucleosides, reveals the critical role of heterocyclic and purine analogs in medicinal chemistry. These studies provide insights into the antiviral, antitumor, and antimycobacterial properties of these compounds, highlighting their importance in the search for new therapeutic agents (Ostrowski, 2022). Additionally, the synthesis and pharmacological evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents further demonstrate the versatility of such structures in addressing various health conditions (Raut et al., 2020).

Properties

IUPAC Name

(1S,2S,3S,5S)-5-(2-amino-6-phenylmethoxypurin-9-yl)-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O4/c33-32-35-30-28(31(36-32)41-19-24-14-8-3-9-15-24)34-21-37(30)26-16-27(40-18-23-12-6-2-7-13-23)25(29(26)38)20-39-17-22-10-4-1-5-11-22/h1-15,21,25-27,29,38H,16-20H2,(H2,33,35,36)/t25-,26+,27+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPCZZWUNIHLBU-COROXYKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672073
Record name (1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142217-77-4
Record name (1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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